Rapacuronium bromide is a steroidal non-depolarizing neuromuscular blocking agent (NMBA) [, , , , , ]. It is classified as an aminosteroid and belongs to the class of drugs known as paralytics [, ]. In scientific research, Rapacuronium bromide serves as a valuable tool for studying neuromuscular junction physiology, investigating the structure-activity relationships of neuromuscular blocking agents, and evaluating the impact of various physiological conditions on neuromuscular blockade [, , , ].
Rapacuronium bromide is classified as a synthetic steroid neuromuscular blocker. It belongs to the class of mono-quaternary ammonium compounds and is characterized by a basic steroid framework similar to other neuromuscular blockers like vecuronium and rocuronium. The compound is supplied as a sterile, non-pyrogenic lyophilized cake for intravenous administration, typically in 5 mL or 10 mL vials containing various excipients to stabilize the formulation .
The synthesis of rapacuronium bromide involves several key steps:
Rapacuronium bromide has a complex molecular structure characterized by:
The structure can be depicted as follows:
This complex arrangement contributes to its unique pharmacological properties compared to other neuromuscular blockers.
Rapacuronium bromide undergoes several chemical reactions during its synthesis and metabolism:
Rapacuronium bromide acts as a competitive antagonist at the neuromuscular junction by binding to nicotinic acetylcholine receptors on the motor end plate. This action prevents acetylcholine from eliciting muscle contraction:
The pharmacokinetic profile indicates that rapacuronium is metabolized primarily through hydrolysis rather than hepatic metabolism, resulting in predictable excretion patterns.
Rapacuronium bromide exhibits several notable physical and chemical properties:
Rapacuronium bromide is primarily used in clinical settings for:
In addition to its primary applications in anesthesia, research has explored its potential anti-inflammatory effects in various cellular models, indicating broader therapeutic implications beyond muscle relaxation .
Rapacuronium bromide (chemically designated as [(2S, 3S, 5S, 8R, 9S, 10S, 13S, 14S, 16S, 17S)-3-acetyloxy-10,13-dimethyl-2-(1-piperidyl)-16-(1-prop-2-enyl-3,4,5,6-tetrahydro-2H-pyridin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate) emerged as a significant innovation in anesthetic pharmacology during the late 20th century. Developed as part of the aminosteroid neuromuscular blocking agent class, it received United States Food and Drug Administration approval in 1999 under the brand name Raplon. Its clinical introduction aimed to address the urgent need for a rapid-onset, short-duration non-depolarizing agent as an alternative to succinylcholine—a depolarizing agent associated with severe adverse effects like malignant hyperthermia and hyperkalemic cardiac arrest [2] [8]. Initial clinical trials highlighted its potential; rapacuronium demonstrated endotracheal intubation readiness within 60–90 seconds at a dose of 1.5 milligrams per kilogram, achieving clinically acceptable conditions in 68–89% of patients [1] [8]. This profile positioned it as a promising agent for rapid-sequence intubation scenarios where succinylcholine was contraindicated. However, its commercial availability was short-lived. In 2001, less than two years post-approval, Organon voluntarily withdrew rapacuronium due to reports of fatal bronchospasm, curtailing its clinical adoption despite its pharmacological advantages [2] [3].
Table 1: Key Milestones in Rapacuronium Bromide Development
Year | Event | Significance |
---|---|---|
1999 | FDA approval for clinical use | Marketed as Raplon for facilitating tracheal intubation |
1999–2001 | Adopted in anesthesia practice | Used as a rapid-onset alternative to succinylcholine |
2001 | Voluntary withdrawal from global markets | Driven by safety concerns over severe bronchospasm |
Rapacuronium bromide belongs to the aminosteroidal subclass of non-depolarizing neuromuscular blocking agents, characterized by a steroidal nucleus integrated with acetylcholine-mimetic functional groups. Its core structure is a 5α-androstane skeleton modified at positions 2, 3, 13, 16, and 17. Unlike depolarizing agents (e.g., succinylcholine), which act as acetylcholine receptor agonists, non-depolarizing agents like rapacuronium function as competitive antagonists. They bind reversibly to nicotinic acetylcholine receptors at the neuromuscular junction, preventing acetylcholine from triggering muscle contraction without initial membrane depolarization [1] [5].
Structurally, rapacuronium features:
Its molecular weight is 597.9 grams per mole, and the presence of ten stereogenic centers necessitates specific stereochemical configurations (e.g., 2S, 3S, 16S) for optimal activity. The compound’s rapid hydrolysis by plasma esterases yields the active metabolite 3-desacetyl rapacuronium (ORG-9488), which is equipotent to the parent compound but exhibits slower clearance, contributing to duration prolongation after repeated dosing [3] [8].
Table 2: Structural and Functional Attributes of Select Aminosteroidal Neuromuscular Blocking Agents
Agent | Key Structural Features | Relative Potency | Metabolic Pathway |
---|---|---|---|
Rapacuronium bromide | 16-allylpiperidinium; C3 acetate, C17 propionate | Low | Ester hydrolysis → ORG-9488 |
Rocuronium bromide | 16-N-morpholinyl; C2, C3 diacetate | Moderate | Hepatic deacetylation |
Vecuronium bromide | 2-piperidino, 16-piperidino; no unsaturated quaternary N | High | Hepatic/CYP3A4; biliary excretion |
Rapacuronium was engineered to fulfill a niche in anesthesia: providing rapid neuromuscular blockade for tracheal intubation without the drawbacks of succinylcholine. Its pharmacodynamic profile centered on three key attributes:
Clinically, rapacuronium was effective across diverse populations—adults, pediatrics, elderly, and patients with renal/hepatic impairment. Its efficacy in achieving >90% twitch suppression within 60 seconds at 2.5 milligrams per kilogram made it a candidate for rapid-sequence induction. However, its withdrawal halted further exploration of this role [1] [8].
Table 3: Pharmacokinetic Parameters of Rapacuronium Bromide in Select Patient Populations
Population | Clearance (L/h/kg) | Volume of Distribution (L/kg) | Terminal Half-life (min) | Context-Sensitive Half-life |
---|---|---|---|---|
Healthy Adults | 0.42–0.67 | 0.30–0.46 | 141 | Short (10–16 min after single dose) |
Renal Impairment | 0.29–0.38 | 0.28–0.31 | 210 | Moderate prolongation |
Hepatic Dysfunction | 0.45–0.60 | 0.35–0.45 | 150 | Minimally affected |
Pediatric Patients | 0.35–0.50 | 0.25–0.40 | 130 | Similar to adults |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7